molecular formula C8H8ClNO3 B7838170 Methyl 2-chloro-3-methoxyisonicotinate

Methyl 2-chloro-3-methoxyisonicotinate

Cat. No.: B7838170
M. Wt: 201.61 g/mol
InChI Key: MDIXRCXPQZIUCS-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-methoxyisonicotinate: is a chemical compound with the molecular formula C8H8ClNO3 . It is a derivative of isonicotinic acid, where a chlorine atom is substituted at the 2-position and a methoxy group at the 3-position of the pyridine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Synthetic Routes and Reaction Conditions:

    Types of Reactions:

      Common Reagents and Conditions:

        Major Products Formed:

        • Oxidation Products: Various carboxylic acids and their derivatives.

        • Reduction Products: Hydrogenated analogs of the compound.

        • Substitution Products: Amides, amines, and other substituted derivatives.

        Comparison with Similar Compounds

        • Methyl 2-chloro-4-pyridinecarboxylate: Another isonicotinate derivative with different substitution patterns.

        This comprehensive overview provides a detailed understanding of Methyl 2-chloro-3-methoxyisonicotinate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

        Properties

        IUPAC Name

        methyl 2-chloro-3-methoxypyridine-4-carboxylate
        Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI

        InChI=1S/C8H8ClNO3/c1-12-6-5(8(11)13-2)3-4-10-7(6)9/h3-4H,1-2H3
        Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI Key

        MDIXRCXPQZIUCS-UHFFFAOYSA-N
        Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Canonical SMILES

        COC1=C(C=CN=C1Cl)C(=O)OC
        Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Molecular Formula

        C8H8ClNO3
        Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Molecular Weight

        201.61 g/mol
        Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

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